3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid
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Overview
Description
3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 3-Aminopropan-1-ol and 5-hydroxypyridine-3-carboxylic acid. 3-Aminopropan-1-ol is a member of the class of propanolamines, characterized by a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol . 5-hydroxypyridine-3-carboxylic acid, on the other hand, is a derivative of pyridine with hydroxyl and carboxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropan-1-ol typically involves the reduction of 3-nitropropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
For 5-hydroxypyridine-3-carboxylic acid, the synthesis can be achieved through the hydroxylation of nicotinic acid (pyridine-3-carboxylic acid) using a suitable oxidizing agent. This reaction is typically performed in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-Aminopropan-1-ol often involves the catalytic hydrogenation of 3-nitropropan-1-ol on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
The industrial synthesis of 5-hydroxypyridine-3-carboxylic acid may involve the use of biocatalysts or chemical oxidants in large-scale reactors. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-aminopropanal or further to 3-aminopropanoic acid.
Reduction: It can be reduced to form 3-aminopropane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
5-hydroxypyridine-3-carboxylic acid can participate in:
Esterification: The carboxyl group can react with alcohols to form esters.
Amidation: The carboxyl group can react with amines to form amides.
Hydroxylation: The hydroxyl group can undergo further hydroxylation to form polyhydroxylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-aminopropanal, 3-aminopropanoic acid.
Reduction: 3-aminopropane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Aminopropan-1-ol and 5-hydroxypyridine-3-carboxylic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential roles in metabolic pathways and enzyme interactions.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Aminopropan-1-ol involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules .
5-hydroxypyridine-3-carboxylic acid exerts its effects through interactions with cellular receptors and enzymes. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar to 3-Aminopropan-1-ol but with a shorter carbon chain.
Propanolamine: Similar structure but with different functional groups.
Nicotinic Acid: Similar to 5-hydroxypyridine-3-carboxylic acid but lacks the hydroxyl group
Uniqueness
3-Aminopropan-1-ol is unique due to its dual functionality as both a primary amine and a primary alcohol, allowing it to participate in a wide range of chemical reactions. 5-hydroxypyridine-3-carboxylic acid is unique due to its combination of hydroxyl and carboxyl groups on a pyridine ring, providing distinct chemical and biological properties .
Properties
CAS No. |
828275-54-3 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3.C3H9NO/c8-5-1-4(6(9)10)2-7-3-5;4-2-1-3-5/h1-3,8H,(H,9,10);5H,1-4H2 |
InChI Key |
BUNZTADTZVHLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)O.C(CN)CO |
Origin of Product |
United States |
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